molecular formula C17H22Cl2O3 B3025184 2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone CAS No. 898757-01-2

2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

Cat. No. B3025184
CAS RN: 898757-01-2
M. Wt: 345.3 g/mol
InChI Key: HKVDMSDGJIMSLP-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a chemical compound with the CAS Number: 898757-01-2 . It has a molecular weight of 345.27 and its IUPAC name is 1-(2,6-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone .


Molecular Structure Analysis

The InChI code for the compound is 1S/C17H22Cl2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

The compound 2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is significant in the field of organic synthesis. For instance, Almássy et al. (2002) described the synthesis of 2,6-dimethyltropone, a material useful in creating antiviral compounds, starting from related 2,6-dimethylcyclohexanone, which shares structural similarities with the compound (Almássy et al., 2002). Additionally, Jørgensen and Krebs (2005) demonstrated the use of similar dimethyl dioxane derivatives in the directional stepwise synthesis of oligophenylenevinylenes, which were then applied in photovoltaic cells (Jørgensen & Krebs, 2005).

Spectroscopic and Structural Studies

Research by Vessally et al. (2011) focused on a compound structurally related to 2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, involving spectroscopic and Density Functional Theory (DFT) analysis. This study highlights the importance of these compounds in understanding chemical properties and behaviors through advanced analytical techniques (Vessally et al., 2011).

Pharmacological Applications

Li et al. (2008) explored the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and evaluated their anti-inflammatory properties. This study indicates the potential medicinal applications of compounds structurally related to 2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (Li et al., 2008).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVDMSDGJIMSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646059
Record name 1-(2,6-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

CAS RN

898757-01-2
Record name 1-(2,6-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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